An In-depth Technical Guide to 4-Iodo-5-methoxy-2-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Iodo-5-methoxy-2-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic compounds are of paramount importance. Among these, substituted pyridines represent a privileged scaffold due to their prevalence in a vast array of biologically active molecules and functional materials.[1] This guide provides a comprehensive technical overview of 4-Iodo-5-methoxy-2-methylpyridine, a versatile building block with significant potential in the synthesis of novel chemical entities.
This document will delve into the core chemical properties, synthesis, and reactivity of 4-Iodo-5-methoxy-2-methylpyridine, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with not just data, but also with actionable insights into the strategic utilization of this compound in their research endeavors.
Physicochemical Properties
Structure and Identification:
The chemical structure of 4-Iodo-5-methoxy-2-methylpyridine is characterized by a pyridine ring substituted with an iodo group at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position.
Caption: Chemical structure of 4-Iodo-5-methoxy-2-methylpyridine.
There appears to be some ambiguity in the publicly available information regarding the CAS number for this specific isomer. Two potential CAS numbers are often associated with iodo-methoxy-methylpyridine structures: 1807053-74-2 [2] and 1226791-60-1 .[3] Researchers are advised to verify the CAS number with the supplier and through analytical characterization upon receipt.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₇H₈INO | [4] |
| Molecular Weight | 249.05 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar iodo-pyridines. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Limited solubility in water. | Inferred from structural analogues.[5] |
| pKa | The pyridine nitrogen is expected to be basic, with a pKa of the conjugate acid estimated to be around 3-4. | Inferred from substituted pyridines. |
Spectroscopic Data (Predicted):
While specific spectra for 4-Iodo-5-methoxy-2-methylpyridine are not readily found, the following are the expected key features based on its structure:
-
¹H NMR:
-
A singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm.
-
A singlet for the methoxy protons (OCH₃) around δ 3.8-4.0 ppm.
-
Two singlets in the aromatic region for the two pyridine protons. The proton at C-3 would likely appear downfield due to the anisotropic effect of the adjacent iodine, and the proton at C-6 would be in a more typical pyridine proton region.
-
-
¹³C NMR:
-
A signal for the methyl carbon around δ 20-25 ppm.
-
A signal for the methoxy carbon around δ 55-60 ppm.
-
Five distinct signals in the aromatic region for the pyridine carbons. The carbon bearing the iodine (C-4) would be significantly shielded and appear at a lower chemical shift (around δ 90-100 ppm). The other carbons would appear in the typical range for substituted pyridines.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z 249. A prominent peak corresponding to [M-CH₃]⁺ might also be present. The isotopic pattern of iodine would be a characteristic feature.
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching vibrations for the aromatic and methyl groups around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-O stretching vibration for the methoxy group around 1000-1300 cm⁻¹.
-
A C-I stretching vibration at lower wavenumbers, typically below 600 cm⁻¹.
-
Synthesis of 4-Iodo-5-methoxy-2-methylpyridine
A plausible and efficient synthesis of 4-Iodo-5-methoxy-2-methylpyridine can be designed based on established methodologies for the functionalization of pyridine rings. A likely precursor for this synthesis is 5-methoxy-2-methylpyridine. The introduction of the iodo group at the 4-position can be achieved through an electrophilic iodination reaction.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to 4-Iodo-5-methoxy-2-methylpyridine.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on known iodination procedures for aromatic rings.[6] Optimization of reaction conditions may be necessary.
Materials:
-
5-Methoxy-2-methylpyridine
-
Iodine (I₂)
-
Periodic acid (HIO₃) or other oxidizing agent
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of dichloromethane and sulfuric acid.
-
Addition of Reagents: To the stirred solution, add iodine (1.0-1.2 eq) and a suitable oxidizing agent like periodic acid (0.3-0.5 eq). The use of an oxidizing agent is to regenerate the active iodinating species in situ.
-
Reaction: Heat the reaction mixture to a temperature between 40-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Iodo-5-methoxy-2-methylpyridine.
Causality Behind Experimental Choices:
-
Choice of Iodinating Agent: The combination of iodine and an oxidizing agent provides a continuous source of the electrophilic iodinating species (I⁺), which is necessary for the iodination of the electron-rich pyridine ring.
-
Solvent and Catalyst: Sulfuric acid protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, it also aids in dissolving the starting material and the iodinating reagents. The reaction conditions need to be carefully controlled to achieve selective iodination at the desired position.
-
Work-up Procedure: The use of sodium thiosulfate is crucial to remove excess iodine, which can interfere with purification and subsequent reactions. The sodium bicarbonate wash neutralizes the acidic reaction medium.
Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Iodo-5-methoxy-2-methylpyridine lies in the reactivity of the carbon-iodine bond. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C, C-N, and C-O bond formation in modern organic synthesis.[7][8]
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[8] 4-Iodo-5-methoxy-2-methylpyridine can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters to generate diverse biaryl and vinyl-substituted pyridine derivatives. These structures are prevalent in many pharmaceutical agents.[9]
Generalized Suzuki-Miyaura Coupling Workflow:
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 4-Iodo-5-methoxy-2-methylpyridine.
Representative Protocol for Suzuki-Miyaura Coupling: [10]
-
In a reaction vessel, combine 4-Iodo-5-methoxy-2-methylpyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aniline and N-heteroaryl amine derivatives.[7] This reaction is of immense importance in medicinal chemistry as the amino group is a key pharmacophore. 4-Iodo-5-methoxy-2-methylpyridine can be coupled with a diverse range of primary and secondary amines.
Generalized Buchwald-Hartwig Amination Workflow:
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. 1807053-74-2|4-Iodo-5-methoxy-2-methylpyridine|BLD Pharm [bldpharm.com]
- 3. 5-Iodo-4-methoxy-2-methylpyridine | 1226791-60-1 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS 13472-61-2: 5-Iodo-2-methoxypyridine | CymitQuimica [cymitquimica.com]
- 6. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
